5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
5,6-Dimethoxy-1H-benzo[d]imidazol-2(3H)-one: is a heterocyclic compound that belongs to the class of benzimidazoles. This compound is characterized by the presence of two methoxy groups at the 5th and 6th positions of the benzimidazole ring. Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine derivatives with suitable carbonyl compounds. One common method is the reaction of 4,5-dimethoxy-o-phenylenediamine with urea under acidic conditions to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethoxy-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzimidazoles .
Scientific Research Applications
Chemistry: In chemistry, 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various heterocyclic compounds .
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents .
Medicine: In medicine, derivatives of this compound are explored for their potential use in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death .
Comparison with Similar Compounds
5,6-Dimethylbenzimidazole: A precursor of vitamin B12 with similar structural features.
5,6-Dichloro-1H-benzo[d]imidazole-2-thiol: Known for its use in various chemical reactions.
Uniqueness: 5,6-Dimethoxy-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of methoxy groups, which enhance its solubility and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
5,6-dimethoxy-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-13-7-3-5-6(4-8(7)14-2)11-9(12)10-5/h3-4H,1-2H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDWHIQOTSFCJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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